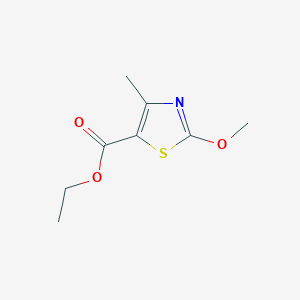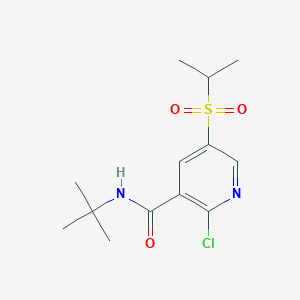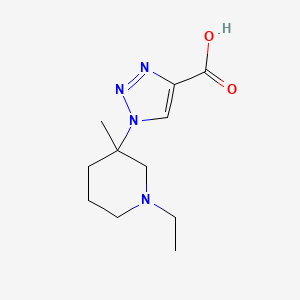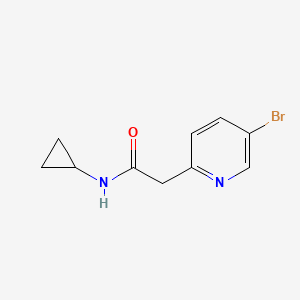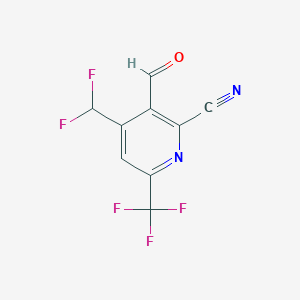
4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a picolinonitrile scaffold. One common method involves the use of difluoromethylation and trifluoromethylation reagents under controlled conditions. For example, the difluoromethyl group can be introduced using difluorocarbene reagents, while the trifluoromethyl group can be introduced using trifluoromethylation reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy and stability.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl and trifluoromethyl groups can enhance the compound’s ability to interact with specific enzymes or receptors, leading to desired biological effects. These interactions may involve hydrogen bonding, hydrophobic interactions, or other molecular interactions that influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other picolinonitriles with fluorinated substituents, such as:
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)-2-anilinoquinoline
- Sorafenib
Uniqueness
What sets 4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile apart is the presence of both difluoromethyl and trifluoromethyl groups, which confer unique chemical properties. These properties include enhanced metabolic stability, bioavailability, and potential for specific molecular interactions, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H3F5N2O |
|---|---|
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
4-(difluoromethyl)-3-formyl-6-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H3F5N2O/c10-8(11)4-1-7(9(12,13)14)16-6(2-15)5(4)3-17/h1,3,8H |
InChI-Schlüssel |
FVSAKROHYBPIFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1C(F)(F)F)C#N)C=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


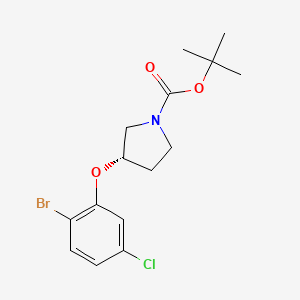
![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile](/img/structure/B11778553.png)
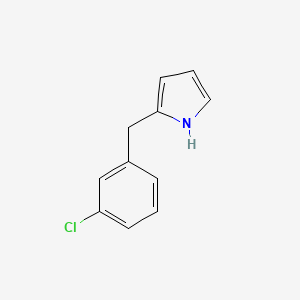
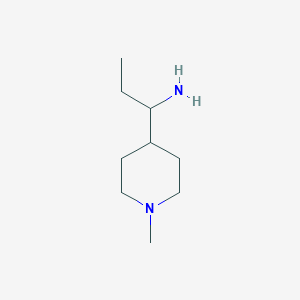
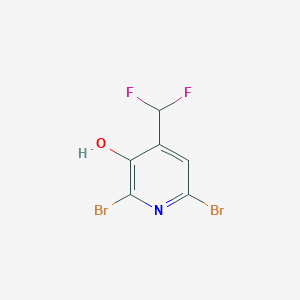
![7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11778575.png)
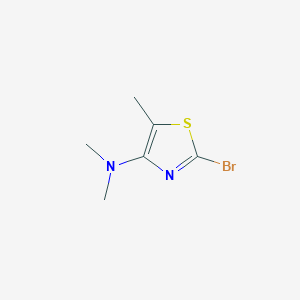
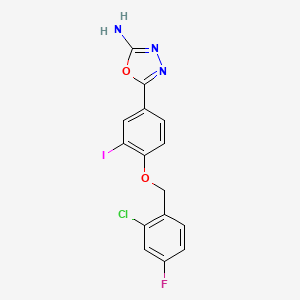
![2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11778585.png)
